Cas no 1261886-02-5 (2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine)

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine is a fluorinated aromatic ketone derivative featuring a pyridine moiety, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both fluorine and trifluoromethyl groups confers high electron-withdrawing properties, making it valuable for constructing complex molecules in pharmaceutical and agrochemical applications. Its structural rigidity and reactivity facilitate selective transformations, such as nucleophilic substitutions or cross-coupling reactions. The compound’s stability under various conditions ensures consistent performance in synthetic workflows. Its well-defined purity and compatibility with standard reagents make it a reliable choice for researchers developing fluorinated bioactive compounds or advanced materials.
2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine structure
1261886-02-5 structure
商品名:2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine
CAS番号:1261886-02-5
MF:C13H7F4NO
メガワット:269.194397211075
CID:4984457

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine
    • インチ: 1S/C13H7F4NO/c14-10-5-4-8(7-9(10)13(15,16)17)12(19)11-3-1-2-6-18-11/h1-7H
    • InChIKey: JKKQCWZRDYUVQT-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(C2C=CC=CN=2)=O)C=C1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 30

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013007298-250mg
2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine
1261886-02-5 97%
250mg
484.80 USD 2021-07-04
Alichem
A013007298-500mg
2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine
1261886-02-5 97%
500mg
815.00 USD 2021-07-04
Alichem
A013007298-1g
2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine
1261886-02-5 97%
1g
1,504.90 USD 2021-07-04

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine 関連文献

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridineに関する追加情報

Introduction to 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261886-02-5)

2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261886-02-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a substituted benzoyl group. The presence of fluorine and trifluoromethyl groups imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine is particularly noteworthy due to its potential to modulate biological targets. The fluorine atom and the trifluoromethyl group are known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. These properties can significantly influence the pharmacokinetics and pharmacodynamics of the compound, making it an attractive scaffold for the development of novel therapeutic agents.

Recent studies have explored the biological activities of 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine. One such study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The mechanism of action involves the modulation of key signaling pathways, such as NF-κB and MAPK, which are central to inflammatory responses. This finding highlights the potential of 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine as a lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine has also been investigated for its anticancer activities. Research conducted at a leading pharmaceutical institute demonstrated that this compound selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The study revealed that the compound targets specific oncogenic pathways, such as PI3K/AKT and JAK/STAT, which are frequently dysregulated in various types of cancer. These findings suggest that 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine could be a promising candidate for cancer therapy.

The synthesis of 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine has been optimized through various methodologies to improve yield and purity. A recent publication in Organic Letters described an efficient one-pot synthesis route that utilizes readily available starting materials and mild reaction conditions. This method not only simplifies the synthetic process but also enhances the scalability for industrial production, making it more feasible for large-scale applications in pharmaceutical research and development.

The physicochemical properties of 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine, such as solubility, stability, and bioavailability, have been extensively studied to understand its behavior in biological systems. These properties are critical for optimizing drug delivery and ensuring therapeutic efficacy. For instance, the high lipophilicity conferred by the fluorine and trifluoromethyl groups facilitates better cellular uptake and tissue distribution, which can enhance the overall effectiveness of the compound.

Clinical trials involving 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.

In conclusion, 2-(4-Fluoro-3-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261886-02-5) represents a promising class of compounds with diverse biological activities and therapeutic potential. Its unique chemical structure, combined with its favorable physicochemical properties, makes it an attractive scaffold for drug discovery efforts in areas such as inflammation and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further solidifying its importance in the field of medicinal chemistry.

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